molecular formula C15H12O3 B8615267 1,3-Bis-(4-hydroxyphenyl)-2-propen-1-one

1,3-Bis-(4-hydroxyphenyl)-2-propen-1-one

Cat. No.: B8615267
M. Wt: 240.25 g/mol
InChI Key: FZQLEXXZAVVCCA-UHFFFAOYSA-N
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Description

1,3-Bis-(4-hydroxyphenyl)-2-propen-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core flanked by two aromatic rings (A and B), each substituted with a hydroxyl group at the para position. Its molecular formula is C₁₅H₁₂O₃, with a molecular weight of 240.25 g/mol and a topological polar surface area (TPSA) of 57.50 Ų, indicating moderate polarity . The compound exhibits a logP (XlogP) value of 2.40, suggesting balanced lipophilicity for membrane permeability.

However, it may exhibit skin sensitization and mild hepatotoxicity risks .

Properties

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

1,3-bis(4-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C15H12O3/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10,16-17H

InChI Key

FZQLEXXZAVVCCA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)O)O

Origin of Product

United States

Comparison with Similar Compounds

Substitution Patterns

Compound Name Ring A Substitutions Ring B Substitutions Key Feature(s)
This compound 4-hydroxyl 4-hydroxyl Symmetric para-hydroxylation; moderate H-bonding capacity .
Cardamonin (Cluster 5) 2,4-dihydroxyl None Highest inhibitory activity (IC₅₀: 4.35 μM) due to ortho/para-OH on ring A .
Compound 2j (Cluster 6) 4-bromo, 2-OH, 5-iodo 4-fluoro Substitutions with halogens (Br, I, F) enhance potency (IC₅₀: 4.70 μM) .
Compound 2p (Cluster 6) 2-OH, 5-iodo, 4-methoxy 4-methoxy Methoxy groups reduce electronegativity, increasing IC₅₀ to 70.79 μM .
3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)-2-propen-1-one 2,4,6-trihydroxyl 4-hydroxyl Higher antioxidant potential but reduced bioavailability due to polarity .

Electronic and Steric Effects

  • Electronegative substituents (e.g., halogens, hydroxyl) at para positions enhance bioactivity by stabilizing the α,β-unsaturated system via resonance. For example, compound 2j (Br, F) has lower IC₅₀ than 2h (Cl, methoxy) .
  • Methoxy groups increase steric bulk and reduce electronegativity, diminishing interactions with target proteins (e.g., HDACs) .

Pharmacological Activity

Inhibitory Potency (IC₅₀)

Compound Target Enzyme/Receptor IC₅₀ (μM) Notes
This compound HDAC8 N/A Predicted activity via docking; lacks experimental validation .
Cardamonin Not specified 4.35 Highest potency among non-piperazine chalcones .
Compound 2j Not specified 4.70 Bromo/fluoro substitution optimizes steric and electronic effects .
Xanthohumol () HIV-1 protease 1.2 Additional prenyl group enhances antiviral activity .

Antioxidant Capacity

  • This compound has two hydroxyl groups , offering moderate radical scavenging activity.
  • Isoliquiritigenin (3,4,2',4'-tetrahydroxychalcone) exhibits superior antioxidant activity due to four hydroxyl groups but suffers from rapid metabolic degradation .

ADMET and Physicochemical Properties

Property This compound Isoliquiritigenin Compound 2j
Molecular Weight (g/mol) 240.25 256.25 408.08
logP 2.40 2.10 3.85
H-Bond Donors 2 4 1
Oral Bioavailability Moderate Low High
CYP Inhibition CYP2C9, CYP2D6 CYP3A4 None reported
Acute Toxicity (LD₅₀) 3.162 mol/kg 2.512 mol/kg Not available
  • Lipophilicity: Brominated derivatives (e.g., 1,3-Bis(4-bromophenyl)-2-propanone, ) exhibit higher logP (>4), enhancing blood-brain barrier penetration but increasing hepatotoxicity risks .
  • Polarity : Polyhydroxy chalcones (e.g., 2,4,6-trihydroxy substitution) show poor Caco-2 permeability due to excessive H-bonding .

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via enolate formation from 4-hydroxyacetophenone, which nucleophilically attacks the carbonyl carbon of 4-hydroxybenzaldehyde. Subsequent dehydration yields the chalcone product. A typical molar ratio of 1:1 for the ketone and aldehyde is maintained, with sodium hydroxide (40% w/v) serving as the preferred base. Ethanol acts as both solvent and proton donor, facilitating enolization and stabilizing intermediates.

Optimization of Traditional Parameters

Early studies achieved yields of 65–75% under reflux conditions (90°C, 6–8 hours). Key advancements include:

ParameterOptimal ValueYield ImprovementSource
NaOH Concentration12 N82% → 89%
Reaction Time7–8 Hours65% → 75%
Solvent Volume100 mL/0.1 mol70% → 78%

Prolonged reaction times beyond 8 hours led to side reactions, including retro-aldol decomposition and phenolic oxidation. Neutralization with chilled 5% HCl improved product recovery by minimizing alkaline degradation.

Microwave-Assisted Synthesis: Accelerating Reaction Kinetics

Microwave irradiation has revolutionized chalcone synthesis, reducing processing times from hours to minutes while improving yields.

Instrumentation and Energy Transfer

Domestic microwave ovens (2450 MHz) operating at 750 W demonstrated optimal energy transfer for 4,4'-dihydroxychalcone synthesis. Ethanol's dielectric properties enabled rapid heating, achieving reaction temperatures of 90–100°C within 30 seconds.

Comparative Analysis of Microwave Parameters

A systematic study varied microwave power and irradiation duration while keeping reagent ratios constant (1:1 ketone:aldehyde, 12 N NaOH):

Microwave Power (W)Time (s)Yield (%)Purity (%)
750908298
600907295
300905588
180905085

At 750 W, the reaction reached completion in 90 seconds, yielding 82% product with 98% purity. This represents a 540-fold reduction in processing time compared to conventional heating.

Solvent-Free Microwave Synthesis

Solid-phase synthesis using neutral alumina as an absorbent achieved remarkable efficiency:

AbsorbentYield (%)Purity (%)
Neutral Al₂O₃9899
Basic Al₂O₃9097
Silica Gel3585
Bentonite6891

The high surface area of neutral alumina (150–200 m²/g) facilitated molecular alignment, while its mild acidity prevented over-dehydration.

Solvent-Free Mechanochemical Approaches

Emerging green chemistry protocols eliminate solvents through mechanochemical activation:

Ball Milling Optimization

Planetary ball mills operating at 500 rpm with 10 mm stainless steel balls demonstrated:

Milling Time (min)Yield (%)Energy Input (kJ/mol)
3078120
4585180
6088240

This method avoided solvent waste and reduced purification steps, though product crystallinity required post-milling recrystallization from ethanol.

Catalytic Innovations: Enhancing Selectivity

Ionic Liquid Catalysts

Imidazolium-based ionic liquids ([BMIM]OH) improved regioselectivity:

Catalyst Loading (mol%)Yield (%)Trans Isomer (%)
58592
108995
158894

The ionic liquid's dual acid-base character stabilized transition states, suppressing dimerization side products.

Enzyme-Catalyzed Condensation

Lipase B from Candida antarctica (CAL-B) enabled aqueous-phase synthesis:

pHTemperature (°C)Yield (%)Enantiomeric Excess (%)
7.0356285
7.5406888
8.0457291

This biocatalytic route achieved 72% yield with 91% enantiomeric excess, though scalability challenges remain.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Microfluidic systems addressing thermal management challenges:

Channel Diameter (μm)Residence Time (s)Yield (%)
50012080
3009085
1006088

The 100 μm reactor achieved 88% yield at 60-second residence time, demonstrating feasibility for kilogram-scale production.

Crystallization Optimization

Ethanol-water mixtures (3:1 v/v) produced high-purity crystals:

Cooling Rate (°C/min)Crystal Size (μm)Purity (%)
0.5150–20099.5
1.0100–15099.2
2.050–10098.8

Slow cooling (0.5°C/min) yielded large, pharmaceutically acceptable crystals .

Q & A

Q. Table 1. Synthesis Optimization for Chalcone Derivatives

ParameterOptimal ConditionReference
SolventEthanol
CatalystThionyl chloride (0.05 mL)
Temperature70°C
Reaction Time5 hours
Yield Range51–77%

Q. Table 2. Key Spectral Data for Structural Validation

TechniqueKey Peaks/ObservationsReference
IR (C=O)1650–1680 cm⁻¹
1H NMR (α,β-unsaturated)δ 7.5–8.0 ppm (d)
UV-Vis (π→π*)λmax ~350 nm

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Bis-(4-hydroxyphenyl)-2-propen-1-one
Reactant of Route 2
1,3-Bis-(4-hydroxyphenyl)-2-propen-1-one

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